molecular formula C19H28N2O B3007500 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one CAS No. 433978-02-0

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one

Cat. No. B3007500
CAS RN: 433978-02-0
M. Wt: 300.446
InChI Key: WQPVHDHJQNNMBW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one , also known by its IUPAC name 1-{2-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one , is a synthetic opioid. It falls under the category of 1-cinnamylpiperazines . This compound emerged in 2019 and is likely traded in the form of a racemate and in the (E)-form .

Scientific Research Applications

Antibacterial Activity

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one has been investigated for its antibacterial potential. In a molecular docking study, it was evaluated against the penicillin-binding proteins of Staphylococcus aureus bacteria. The carbonyl group in the molecule plays a significant role in antibacterial activity, forming favorable hydrogen bonds and van der Waals interactions with key bacterial proteins. The calculated high binding energy further supports its strong antibacterial efficacy .

Chalcone Derivatives

Like many other chalcones, this compound serves as a starting material for synthesizing various heterocyclic compounds. Researchers have integrated it into the synthesis of quinolinones, isoxazoles, thiadiazines, and benzofuranones .

Density Functional Theory (DFT) Studies

The compound has been extensively studied using DFT calculations. Researchers have explored its electronic structure, chemical reactivity, and stability. The oxygen atoms and π-system exhibit high reactivity, making it an interesting candidate for further investigations .

Geometrical Analysis

Geometrical analysis of the optimized molecular structure provides insights into its stable conformation. Experimental data align well with computed values, validating the theoretical predictions .

Vibrational Spectroscopy

FT-IR and FT-Raman vibrational frequencies have been calculated and compared with experimental observations. This analysis aids in understanding the compound’s vibrational modes and structural features .

Isomer Confirmation

The E-isomerism structure of 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one has been confirmed using NMR and high-resolution mass spectrometry. The trans-isomerism of the cinnamic moiety is indicative of its structure .

properties

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-2-3-5-12-19(22)21-16-14-20(15-17-21)13-8-11-18-9-6-4-7-10-18/h4,6-11H,2-3,5,12-17H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPVHDHJQNNMBW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one

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